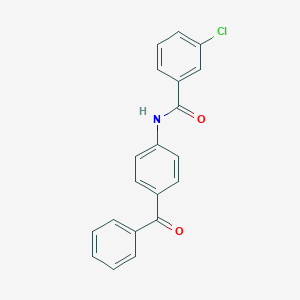

N-(4-benzoylphenyl)-3-chlorobenzamide

Description

N-(4-Benzoylphenyl)-3-chlorobenzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group linked to a 4-benzoylphenylamine moiety. For instance, N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) demonstrated significant lipid-lowering effects in Triton WR-1339-induced hyperlipidemic rats, reducing plasma triglycerides by 43% and increasing HDL-cholesterol levels . Similarly, N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives (compounds 3 and 5) exhibited potent hypolipidemic activity, normalizing cholesterol and triglyceride levels in preclinical models . These findings suggest that the 4-benzoylphenyl group plays a critical role in modulating lipid metabolism, likely through peroxisome proliferator-activated receptor (PPAR) pathways .

Properties

Molecular Formula |

C20H14ClNO2 |

|---|---|

Molecular Weight |

335.8 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-3-chlorobenzamide |

InChI |

InChI=1S/C20H14ClNO2/c21-17-8-4-7-16(13-17)20(24)22-18-11-9-15(10-12-18)19(23)14-5-2-1-3-6-14/h1-13H,(H,22,24) |

InChI Key |

NYPQZQMIJGYTGR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Benzoylphenyl)-Indole/Pyrrole Carboxamides

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) : At 15 mg/kg, this compound reduced plasma triglycerides by 43% and increased HDL-cholesterol by 28% in hyperlipidemic rats, outperforming bezafibrate (a PPARα agonist) in HDL elevation .

- N-(4-Benzoylphenyl) pyrrole-2-carboxamide derivatives : Compounds 3 and 5 reduced total cholesterol by 32% and triglycerides by 39% at similar doses, with HDL-cholesterol increases comparable to C3 .

- Mechanistic Insight : Both classes activate PPARα/γ, enhancing fatty acid oxidation and HDL synthesis, akin to fibrates like gemfibrozil, which reduced coronary events by 22% in clinical trials via HDL modulation .

Table 1: Lipid-Lowering Efficacy of Benzoylphenyl Derivatives

3-Chlorobenzamide Derivatives

- N-(Benzothiazol-2-yl)-3-chlorobenzamide: Synthesized via cobalt(II)-mediated reactions, this compound shares the 3-chlorobenzamide core but lacks lipid-lowering data.

Maleimide Derivatives with Antiproliferative Activity

- N-(4-Benzoylphenyl) maleimide (20c) : Exhibited IC50 values of 0.71 µM (HG-3 cells) and 1.12 µM (PGA-1 cells), indicating cell line-dependent potency .

- N-(4-Chlorophenyl) maleimide (20b) : More potent than 20c in PGA-1 cells (IC50 = 0.66 µM), suggesting chloro substituents enhance activity in certain contexts .

- Structure-Activity Relationship (SAR) : The maleimide scaffold is critical for activity, with aromatic substituents (e.g., benzoylphenyl) improving potency over unsubstituted analogs .

Table 2: Antiproliferative Activity of Maleimide Derivatives

Mechanistic Comparison with Fibrates

While structurally distinct, fibrates like gemfibrozil provide a benchmark for PPAR-mediated lipid modulation. Gemfibrozil increased HDL by 6% and reduced triglycerides by 31% in clinical trials, albeit with lesser efficacy than benzoylphenyl derivatives in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.